molecular formula C7H8N2 B3355396 6,7-Dihydro-5H-cyclopenta[d]pyridazine CAS No. 6250-96-0

6,7-Dihydro-5H-cyclopenta[d]pyridazine

Cat. No.: B3355396
CAS No.: 6250-96-0
M. Wt: 120.15 g/mol
InChI Key: XRKPXXHIJINWMJ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[d]pyridazine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-cyclopenta[d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine . This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, and Stork alkylation, ultimately leading to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

6,7-Dihydro-5H-cyclopenta[d]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 6,7-Dihydro-5H-cyclopenta[d]pyridazine is unique due to its specific ring fusion, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical transformations and its potential in drug development and material science make it a compound of significant interest.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-4-8-9-5-7(6)3-1/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKPXXHIJINWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=NC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555985
Record name 6,7-Dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6250-96-0
Record name 6,7-Dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
6,7-Dihydro-5H-cyclopenta[d]pyridazine

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